N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide
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Overview
Description
“PMID28394193-Compound-43” is a small molecular drug developed by Bristol-Myers Squibb Company. It is known for its inhibitory action on the enzyme Enhancer of zeste homolog 2 (EZH2), which plays a crucial role in the methylation of histone proteins, leading to transcriptional repression of target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID28394193-Compound-43” involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of “PMID28394193-Compound-43” follows a similar synthetic route but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: “PMID28394193-Compound-43” undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield "PMID28394193-Compound-43" .
Scientific Research Applications
“PMID28394193-Compound-43” has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the role of EZH2 in histone methylation.
Biology: Investigates the effects of EZH2 inhibition on gene expression and cellular processes.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in cancers where EZH2 is overexpressed.
Industry: Utilized in the development of new drugs targeting epigenetic modifications
Mechanism of Action
“PMID28394193-Compound-43” can be compared with other EZH2 inhibitors, such as:
Tazemetostat: Another EZH2 inhibitor used in the treatment of certain cancers.
GSK126: A selective inhibitor of EZH2 with similar applications in cancer research.
Uniqueness: “PMID28394193-Compound-43” is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for EZH2. This uniqueness makes it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
- Tazemetostat
- GSK126
- CPI-1205
- UNC1999
Properties
Molecular Formula |
C29H34N4O3 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C29H34N4O3/c1-18-13-19(2)32-28(35)25(18)17-31-27(34)21-14-22-16-29(3,4)36-26(22)24(15-21)20-5-7-23(8-6-20)33-11-9-30-10-12-33/h5-8,13-15,30H,9-12,16-17H2,1-4H3,(H,31,34)(H,32,35) |
InChI Key |
ZIIBOHIVIFEGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC3=C(C(=C2)C4=CC=C(C=C4)N5CCNCC5)OC(C3)(C)C)C |
Origin of Product |
United States |
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